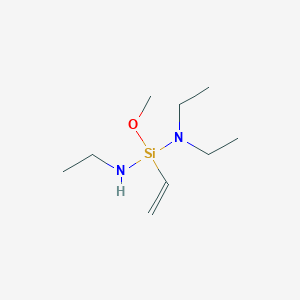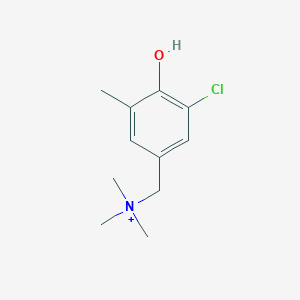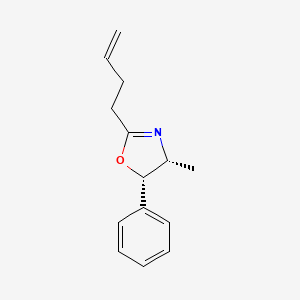![molecular formula C9H10ClN5 B14194864 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline CAS No. 922711-50-0](/img/structure/B14194864.png)
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline: is an organic compound that features a chloro-substituted aniline ring linked to a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-methyl-2H-tetrazole under reducing conditions. The nitro group is reduced to an amine, and the tetrazole is introduced via a nucleophilic substitution reaction. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the materials science industry, it is used in the synthesis of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
Uniqueness: 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrazole moiety provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
922711-50-0 |
|---|---|
Formule moléculaire |
C9H10ClN5 |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
5-chloro-2-[(2-methyltetrazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C9H10ClN5/c1-15-13-9(12-14-15)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3 |
Clé InChI |
AHAVWRKUTAEVBN-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)CC2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

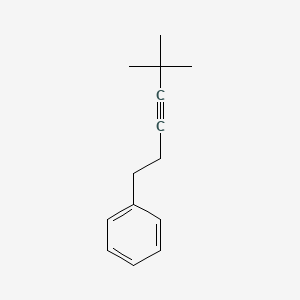
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
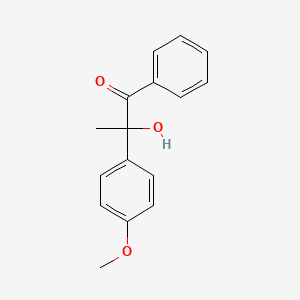
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
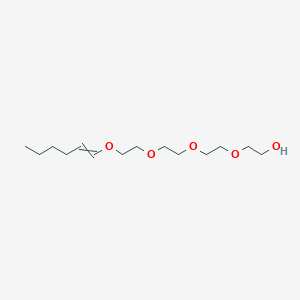
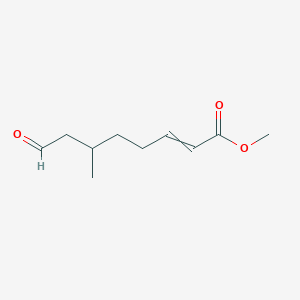
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
